molecular formula C29H29BrN2O2 B12138108 9-Bromo-5-(4-tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(4-tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12138108
M. Wt: 517.5 g/mol
InChI Key: KMGPLSBCHWXAED-UHFFFAOYSA-N
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Description

“9-Bromo-5-(4-tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a synthetic organic compound that belongs to the class of pyrazolobenzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-Bromo-5-(4-tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” typically involves multi-step organic reactions. The starting materials may include brominated aromatic compounds, tert-butylphenyl derivatives, and allyl phenyl ethers. The key steps in the synthesis may involve:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Formation of Pyrazole Ring: Cyclization reactions to form the pyrazole ring.

    Etherification: Introduction of the allyl ether group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“9-Bromo-5-(4-tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features can be modified to enhance its pharmacological properties.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “9-Bromo-5-(4-tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-tert-Butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 9-Bromo-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

The uniqueness of “9-Bromo-5-(4-tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the bromine atom and the tert-butyl group can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C29H29BrN2O2

Molecular Weight

517.5 g/mol

IUPAC Name

9-bromo-5-(4-tert-butylphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C29H29BrN2O2/c1-5-16-33-23-13-8-19(9-14-23)25-18-26-24-17-22(30)12-15-27(24)34-28(32(26)31-25)20-6-10-21(11-7-20)29(2,3)4/h5-15,17,26,28H,1,16,18H2,2-4H3

InChI Key

KMGPLSBCHWXAED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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